molecular formula C22H20N4O3S B2575724 2-(6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide CAS No. 1251544-73-6

2-(6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2575724
CAS RN: 1251544-73-6
M. Wt: 420.49
InChI Key: GKYYFUJVKLTFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Zaleplon: A Novel Sedative Hypnotic

Zaleplon is a non-benzodiazepine used in treating insomnia, recognized for its distinct pharmacological profile. Preclinical studies suggest a reduced risk of tolerance compared to traditional sedatives, showcasing its potential for short-term sleep disturbances management. Its rapid absorption and metabolism highlight its suitability for bedtime use, with minimal daytime performance impairment. This evidence positions Zaleplon as a valuable subject for further sleep-related pharmacological research (Heydorn, 2000).

Pyrrolobenzimidazoles in Cancer Treatment

Research on pyrrolobenzimidazoles, particularly focusing on their cytotoxicity and antitumor activity, sheds light on their potential as a new class of antitumor agents. Their mechanisms involve DNA alkylation and cleavage, providing a foundation for developing innovative cancer therapies. This work underscores the significance of exploring novel chemical frameworks for oncological applications (Skibo, 1998).

Synthetic Approaches to Biological Compounds

A review on the synthesis of 2-guanidinobenzazoles highlights the medicinal chemistry interest in benzazoles and their derivatives due to their diverse biological activities. This research points to the continuous need for developing new synthetic methods to access compounds with potential therapeutic applications, including antihistaminic, anthelmintic, and fungicidal activities (Rosales-Hernández et al., 2022).

Redox Mediators in Organic Pollutant Treatment

The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants presents an innovative approach to environmental remediation. This review discusses the enhancement of substrate range and degradation efficiency of recalcitrant compounds, highlighting the potential for more effective wastewater treatment strategies (Husain & Husain, 2007).

Advanced Oxidation Process in Acetaminophen Degradation

A comprehensive review on the degradation of acetaminophen by advanced oxidation processes (AOPs) provides insight into the kinetics, mechanisms, and by-products of treatment. This research emphasizes the importance of AOPs in addressing water scarcity and the environmental impact of recalcitrance compounds, suggesting a path forward for the sustainable management of pharmaceutical pollutants (Qutob et al., 2022).

properties

IUPAC Name

N-(2-methylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-6-5-8-16(10-14)11-26-21(28)20-18(13-30-24-20)25(22(26)29)12-19(27)23-17-9-4-3-7-15(17)2/h3-10,13H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYYFUJVKLTFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.